molecular formula C20H16Cl3N5O2S B11044722 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B11044722
M. Wt: 496.8 g/mol
InChI Key: XLRWSROYCWXPBE-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorobenzyl sulfanyl group, and a dichlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction conditions often include dry toluene and molecular sieves to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may act as an acetolactate synthase (ALS) inhibitor, which is crucial for its herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16Cl3N5O2S

Molecular Weight

496.8 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C20H16Cl3N5O2S/c21-13-5-2-1-4-11(13)10-31-20-26-19-25-18(30)12(9-28(19)27-20)8-16(29)24-15-7-3-6-14(22)17(15)23/h1-7,12H,8-10H2,(H,24,29)(H,25,26,27,30)

InChI Key

XLRWSROYCWXPBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=NC(=NN21)SCC3=CC=CC=C3Cl)CC(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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